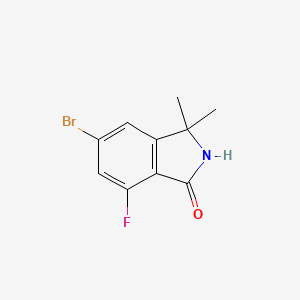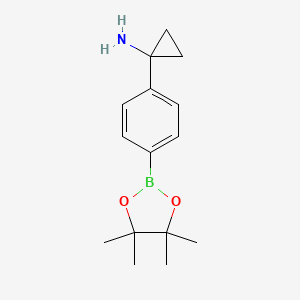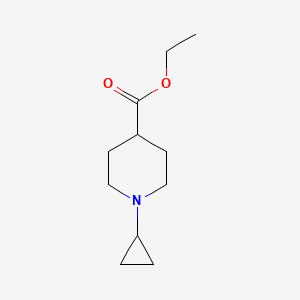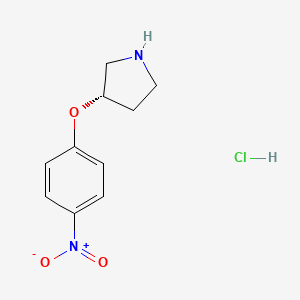
Lithium triisopropyl 2-(5-methylpyridyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is a chemical compound that belongs to the family of organolithium compounds. It is also known as LiTMP or LITMP. It has a CAS Number of 1256364-31-4 and a molecular weight of 287.14 . This compound is a highly reactive and versatile reagent that is widely used in organic synthesis.
Molecular Structure Analysis
The InChI code for “Lithium triisopropyl 2-(5-methylpyridyl)borate” is 1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is stored in a refrigerated environment . More specific physical and chemical properties are not available in the current literature.
科学的研究の応用
Organic Chemistry: Suzuki-Miyaura Coupling Reactions
Summary of the Application
Suzuki-Miyaura coupling reactions are a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common motifs in organic chemistry and pharmaceuticals. Lithium triisopropyl 2-(5-methylpyridyl)borate is used as a reagent in these reactions .
Methods of Application and Experimental Procedures
The general procedure for preparing lithium triisopropyl borates involves the following steps :
- The resulting solution is then concentrated under reduced pressure, followed by further drying under high vacuum at 80 °C for 5 h using a Büchi Kugelrohr to yield the desired borate .
Results or Outcomes
The procedure yields the desired borate, which can then be used in Suzuki-Miyaura coupling reactions.
Organic Chemistry: Preparation of Organotrifluoroborate Salts
Summary of the Application
Organotrifluoroborate salts are commonly used in organic synthesis due to their stability and reactivity. Lithium triisopropyl 2-(5-methylpyridyl)borate is often used as an intermediate in the synthesis of these salts .
Methods of Application and Experimental Procedures
The general procedure for preparing organotrifluoroborate salts involves the following steps :
Results or Outcomes
The procedure yields the desired organotrifluoroborate salt, which can then be used in a variety of organic reactions, including Suzuki-Miyaura coupling reactions .
Organic Chemistry: Preparation of MIDA Boronates
Summary of the Application
MIDA boronates are a type of protected boronate that are often used in organic synthesis. Lithium triisopropyl 2-(5-methylpyridyl)borate can be used as an intermediate in the synthesis of these compounds .
Methods of Application and Experimental Procedures
The general procedure for preparing MIDA boronates involves the following steps :
Results or Outcomes
The procedure yields the desired MIDA boronate, which can then be used in a variety of organic reactions, including Suzuki-Miyaura coupling reactions .
Organic Chemistry: Preparation of Organotrifluoroborate Salts
Methods of Application and Experimental Procedures
Results or Outcomes
Organic Chemistry: Preparation of MIDA Boronates
Methods of Application and Experimental Procedures
特性
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOBZLHBNPVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682078 |
Source


|
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium triisopropyl 2-(5-methylpyridyl)borate | |
CAS RN |
1256364-31-4 |
Source


|
| Record name | Borate(1-), (5-methyl-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

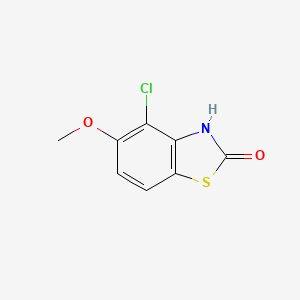
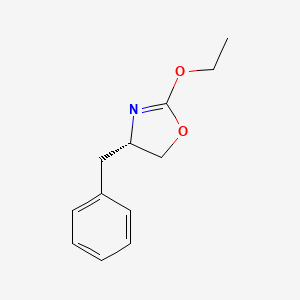
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
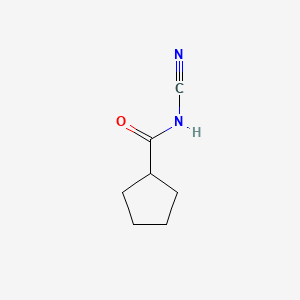
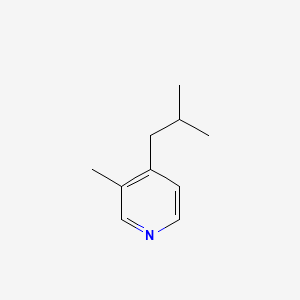
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)
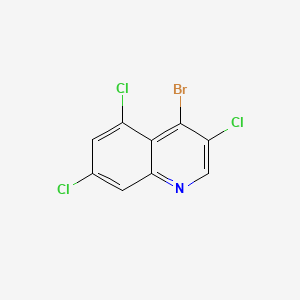
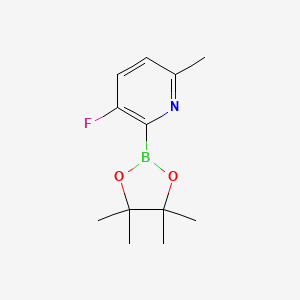
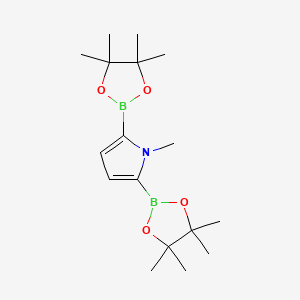
![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)
